methyl 3-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)thiophene-2-carboxylate
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Overview
Description
“Methyl 3-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)thiophene-2-carboxylate” is a complex organic compound. It contains an indolinone core, which is a γ-lactam fused with a benzene ring . This core can be either unsubstituted, or mono- or di-substituted in the 3-position . The compound also contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a 3,3-disubstituted isoindolinone was synthesized by means of a Krapcho decarboxylation reaction of the respective substituted dimethyl malonate derivative . Good isolated yields were obtained under mild reaction conditions .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The indolinone core is a γ-lactam fused with a benzene ring . The compound also contains a thiophene ring, a five-membered ring with four carbon atoms and one sulfur atom .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, a 3,3-disubstituted isoindolinone was synthesized by means of a Krapcho decarboxylation reaction of the respective substituted dimethyl malonate derivative .Scientific Research Applications
Synthesis and Chemical Reactions
Research has been conducted on the synthesis and reactions of thiophene carboxylate derivatives, providing a foundation for understanding the chemical behavior of methyl 3-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)thiophene-2-carboxylate. For instance, studies have explored the reactions of methyl 3-hydroxythiophene-2-carboxylate derivatives, yielding insights into the synthesis of thiophene-2,4-diols and 3,5-dialkoxythiophene-2-carboxylic acids, which are key intermediates for further chemical transformations (Corral & Lissavetzky, 1984).
Catalytic Applications
The palladium-catalyzed arylation of thiophene derivatives, including those with sulfamoyl substituents, has been studied to develop regiospecific synthesis methods for arylated thiophene derivatives. These reactions are crucial for the synthesis of complex molecules with potential applications in drug discovery and materials science (Bheeter, Bera, & Doucet, 2013).
Material Science and Pharmaceuticals
Thiophene and indole derivatives play a significant role in pharmaceuticals and material science due to their diverse biological activities and applications in organic electronics. Research on the synthesis and functionalization of thiophene derivatives, including those related to this compound, contributes to the development of novel compounds with enhanced properties for use in these fields. For example, the synthesis of fully substituted thiophene derivatives through copper(I)-catalyzed reactions demonstrates the potential for creating materials with specific electronic properties (Jiang, Tu, Wang, Tu, & Li, 2014).
Future Directions
The future directions for this compound could involve further development as a potential therapeutic agent. For instance, similar compounds have shown notable cytotoxicity toward human cancer cell lines . Therefore, this compound could be promising for further development as an anticancer agent. Further studies could also explore its potential as an AChE inhibitor .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to various biological activities . These activities can range from antiviral, anti-inflammatory, and anticancer to anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a broad spectrum of biological activities . This suggests that they may affect multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound could potentially have a wide range of effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
The biochemical properties of methyl 3-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfamoyl]thiophene-2-carboxylate are largely determined by its indole nucleus. Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives
Cellular Effects
These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
methyl 3-[(1-methyl-2-oxo-3H-indol-5-yl)sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5S2/c1-17-11-4-3-10(7-9(11)8-13(17)18)16-24(20,21)12-5-6-23-14(12)15(19)22-2/h3-7,16H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIUPNNDWBDNJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=C(SC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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